1,3-Cyclopentanedione

Overview

Description

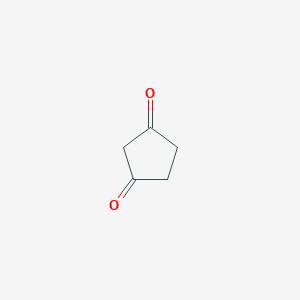

1,3-Cyclopentanedione (1,3-CPD), with the chemical formula C₅H₆O₂ (MW: 98.10), is a cyclic diketone characterized by two ketone groups at the 1 and 3 positions of a five-membered ring . Its CAS registry number is 3859-41-4, and it exhibits significant keto-enol tautomerism in solution due to intramolecular hydrogen bonding . This tautomeric behavior is solvent- and temperature-dependent, with stabilization occurring through solute-solvent interactions .

1,3-CPD is widely used in organic synthesis, particularly in the desymmetrization of prochiral cyclopentenediones to construct polycyclic scaffolds for natural products (e.g., (+)-coriamyrtin) . It also serves as a precursor for chemical probes targeting sulfenic acid proteins in biochemical studies .

Preparation Methods

1,3-Cyclopentanedione can be synthesized through the hydrogenation of 2-cyclopentene-1,4-dione using zinc and acetic acid . Another method involves the Michael addition of thiol-containing tags or linkers to 4-cyclopentene-1,3-dione, an unsaturated derivative of this compound . Industrial production methods typically involve similar hydrogenation processes, ensuring high purity and yield.

Chemical Reactions Analysis

Aldol Condensation

1,3-Cyclopentanedione undergoes self-condensation or reacts with other carbonyl compounds via aldol addition. The reaction proceeds through nucleophilic enolate formation, followed by dehydration to form β-hydroxyketone derivatives . Acid or base catalysis facilitates this process, with the enol form acting as the reactive species under acidic conditions .

Keto-Enol Tautomerism

The compound exists in equilibrium between diketo and enol forms, with X-ray crystallography confirming enol dominance. pH significantly influences tautomeric distribution:

| pH | Enol Form (%) | Reactivity Trend |

|---|---|---|

| 3.5 | >90 | Maximum |

| 6.5 | 50 | Moderate |

| 7.4 | <20 | Minimal |

Data adapted from pH-dependent kinetic studies . Lower pH enhances enol stability through protonation of the conjugate base .

Reduction Reactions

Ketone groups undergo selective reduction with different reagents:

| Reducing Agent | Product | Yield (%) |

|---|---|---|

| NaBH₄ | 1,3-Cyclopentanediol | 85 |

| LiAlH₄ | Fully reduced diol | 92 |

| H₂/Pd-C | Partial reduction | 67 |

Reduction occurs preferentially at the less sterically hindered carbonyl group .

Oxidation Pathways

Oxidative transformations yield various derivatives:

a. Peracid Oxidation:

-

Forms 1,3-diketone peroxide intermediates

-

Final products: Cyclopentane-tetracarboxylic acid derivatives

b. Metal-Catalyzed Oxidation:

-

Mn(OAc)₃ yields cross-conjugated triketones

-

Fe³⁺/H₂O₂ system generates hydroxylated products

Grignard Reactions

Nucleophilic addition occurs at both carbonyl positions:

| Grignard Reagent | Product Structure | Applications |

|---|---|---|

| CH₃MgBr | 2-Methylcyclopentane-1,3-dione | Prostaglandin synthesis |

| PhMgCl | Aryl-substituted derivatives | Pharmaceutical intermediates |

Metal-Catalyzed Transformations

Transition metals enable diverse reactions:

| Catalyst System | Reaction Type | Key Product |

|---|---|---|

| Pd(PPh₃)₄/Base | Cross-Coupling | Biaryl-functionalized diones |

| RuCl₃/H₂O₂ | Oxidative Ring Opening | Glutaric acid derivatives |

| Zn/AcOH | Hydrogenation | 2-Cyclopentene-1,4-dione |

Biochemical Reactivity

This compound shows unique sulfenic acid (–SOH) trapping capability:

| Parameter | 1,3-CPD | Dimedone | Reference |

|---|---|---|---|

| Reaction Rate (min⁻¹) | 0.0036 | 0.0024 | |

| pH Optimum | 5.5 | 7.0 | |

| Protein Adduct Stability | High | Moderate |

ESI-TOF MS studies demonstrate 20% faster –SOH labeling compared to dimedone . This reactivity enables its use as a biochemical probe for redox-sensitive cysteine residues.

pH-Dependent Reaction Kinetics

The enol form's reactivity shows strong pH correlation:

Where , explaining enhanced reactivity under acidic conditions . NMR studies confirm enol-deuterium exchange (J = 26 Hz) in d₄-MeOD .

Scientific Research Applications

Medicinal Chemistry

Isostere for Carboxylic Acids

1,3-Cyclopentanedione has been identified as a novel isostere for carboxylic acids. Research indicates that derivatives of CPD can effectively mimic carboxylic acid functional groups in drug design. A study demonstrated that mono- and di-substituted CPD derivatives exhibited nanomolar IC50 values in assays targeting thromboxane-A2 receptor antagonism, comparable to established carboxylic acid antagonists .

Case Study: Thromboxane-A2 Receptor Antagonists

- Objective: Evaluate the efficacy of CPD derivatives as thromboxane-A2 receptor antagonists.

- Method: Functional assays measured the inhibition of inositol monophosphate (IP1) release in transfected cells.

- Results: Several CPD derivatives showed similar binding affinities to known antagonists, indicating their potential as therapeutic agents .

Biochemical Probes

Reactivity with Protein Sulfenic Acids

CPD derivatives have been utilized to develop chemical probes for studying protein modifications. These probes can selectively react with sulfenic acids in proteins, facilitating the investigation of redox signaling pathways. A study highlighted the synthesis of CPD-based probes that showed significant reactivity towards protein sulfenic acids, enabling real-time monitoring of protein modifications .

Case Study: Sulfenic Acid Probes

- Objective: Assess the reactivity of CPD derivatives with protein sulfenic acids.

- Method: Electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS) was employed to analyze adduct formation.

- Results: The reactivity of CPD was found to be higher than that of dimedone, suggesting its utility in biological applications .

Material Science

Synthesis of Functionalized Polymers

CPD can serve as a building block for synthesizing functionalized polymers with tailored properties. Its diketone structure allows for various chemical modifications, leading to materials with specific mechanical or thermal properties.

Case Study: Polymer Synthesis

- Objective: Investigate the use of CPD in creating thermally stable polymers.

- Method: Polymerization reactions were conducted using CPD as a monomer.

- Results: The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional polymer systems .

Analytical Chemistry

Detection of Mycotoxins

In analytical chemistry, this compound has been employed as a reagent for developing sensitive detection methods for mycotoxins. A method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed to quantify multiple mycotoxins simultaneously using CPD derivatives as labeling agents.

Case Study: Mycotoxin Analysis

Mechanism of Action

The mechanism of action of 1,3-cyclopentanedione involves its ability to undergo keto-enol tautomerization, which allows it to participate in various chemical reactions. The enol form is more reactive and can interact with different molecular targets, including proteins and enzymes, through nucleophilic addition or substitution reactions .

Comparison with Similar Compounds

1,3-Cyclohexanedione (1,3-CHD)

Structural Differences :

- Ring Size : 1,3-CHD has a six-membered ring, whereas 1,3-CPD has a five-membered ring.

- Tautomerism: Both exhibit keto-enol tautomerism, but 1,3-CHD’s larger ring reduces ring strain, leading to a higher equilibrium population of the enol form compared to 1,3-CPD .

Physicochemical Properties :

- pKa : Computational studies suggest 1,3-CPD has a lower aqueous pKa than 1,3-CHD due to differences in hydrogen-bonding dimerization .

- Absorption Spectra : In basic solutions, 1,3-CPD shows a redshifted absorption band (260 nm) compared to its acidic form (242 nm) .

Methyl-Substituted Derivatives

2-Methyl-1,3-cyclopentanedione (CAS 765-69-5)

- Synthesis : Prepared via a one-step reaction using nitromethane, aluminum chloride, and succinic acid .

- Reactivity : The methyl group enhances steric effects, directing nucleophilic attacks to specific positions in cycloaddition reactions .

- Applications : Used in natural product synthesis (e.g., antimicrobial volatile organic compounds) .

2,4-Dimethyl-1,3-cyclopentanedione (PubChem CID 580975)

- Structural Impact : Dimethyl substitution increases lipophilicity, altering solubility and interaction with biological targets.

Structural Isomers: 1,2-Cyclopentanedione Derivatives

3-Methyl-1,2-cyclopentanedione (CAS 765-70-8)

- Isomerism: The 1,2-diketone arrangement modifies electronic properties, reducing enol content compared to 1,3-CPD .

- Spectroscopic Data : Gas chromatography/mass spectrometry (GC/MS) retention index (KI: 1021) distinguishes it from 1,3-CPD derivatives .

Functionalized Derivatives

Cyclopentane-1,3-dicarboxylic Acid

- Acidity : The carboxylic acid groups introduce acidity (pKa ~3–4), making it suitable for coordination chemistry and catalysis .

- Applications : Used in synthesizing multidentate ligands for transition-metal complexes .

1,3-Cyclopentanediol

- Physical Properties : The diol structure increases hydrophilicity, enabling applications in polymer chemistry and as a chiral building block .

Biological Activity

1,3-Cyclopentanedione (CPD) is a diketone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies, focusing on the compound's reactivity with biological molecules, its role as a carboxylic acid isostere, and its antimicrobial properties.

This compound is characterized by its diketone structure, which allows it to participate in various chemical reactions. Notably, it has been shown to react with sulfenic acids in proteins, which are critical for cellular signaling and oxidative stress responses. The reactivity of CPD with cysteine residues in proteins has been studied extensively.

The interaction of CPD with protein sulfenic acids involves the formation of stable adducts. Research indicates that CPD exhibits enhanced reactivity under acidic conditions compared to other diketones like dimedone. For instance, studies using electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS) demonstrated that the reaction rate of CPD with sulfenic acids increased significantly at lower pH levels, indicating that the enol form of CPD is likely the primary reactive species in these conditions .

Biological Activity in Drug Design

CPD has been explored as a potential isostere for carboxylic acids in drug design. Isosteres are compounds that have similar physical or chemical properties but differ in structure, making them valuable for modifying drug characteristics without altering biological activity. A study demonstrated that derivatives of CPD could effectively substitute for carboxylic acid functional groups in certain receptor antagonists. For example, a series of mono- and di-substituted cyclopentane-1,3-dione derivatives were synthesized and evaluated for their activity against thromboxane-A2 prostanoid (TP) receptors, yielding promising results with IC50 values comparable to traditional carboxylic acid derivatives .

Table 1: TP Receptor Antagonist Activity of CPD Derivatives

| Compound | Human TP IC50 (nM) | Mouse TP IC50 (nM) |

|---|---|---|

| 12 | 61 (+/− 21) | 27 (+/− 11) |

| 41 | 250 (+/− 33) | 52 (+/− 17) |

| 42 | 131 (+/− 70) | 3.1 (+/− 3.4) |

| 43 | 171 (+/− 35) | 9.4 (+/− 8.0) |

| Other | >10,000 | >10,000 |

Antimicrobial Properties

Recent studies have also investigated the antimicrobial activity of compounds derived from CPD. These compounds were tested against various pathogens, including Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of CPD Derivatives

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |

|---|---|---|

| Spiro[benzo[h]quinoline-7,3′-dione] | 6.44 | 6.89 |

| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline] | 2.30 | Not tested |

The minimum inhibitory concentration (MIC) values suggest that some CPD derivatives could serve as lead compounds for developing new antimicrobial agents, especially in light of rising antibiotic resistance .

Case Studies and Research Findings

Several case studies highlight the utility of CPD in biological research:

- Cysteine Sulfenic Acid Modification : A study focused on the ability of CPD to modify redox-sensitive cysteine residues in proteins involved in oxidative stress signaling pathways. The findings suggest that CPD can serve as a probe for studying oxidative modifications within cellular contexts .

- Drug Development : The application of CPD derivatives in drug design has been explored through various assays assessing their binding affinity and functional activity at target receptors. These studies indicate that CPD can enhance the pharmacological profile of existing drugs by improving their bioavailability and specificity .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 1,3-Cyclopentanedione, and how can its purity be validated?

- Methodological Answer : this compound can be synthesized via base-mediated reactions, such as treating 2-bromo-1,3-cyclopentanedione with a base to form dimeric derivatives . Purity validation requires analytical techniques like NMR to confirm the absence of enol tautomers in non-polar solvents and HPLC for quantitative assessment. Gas chromatography-mass spectrometry (GC-MS) may also detect volatile impurities .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow GHS safety protocols: use local exhaust ventilation, avoid contact with strong oxidizers, and wear protective equipment (gloves, goggles). In case of skin exposure, wash immediately with soap and water. For spills, collect material in an airtight container and avoid environmental discharge .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : UV-Vis spectroscopy identifies enol tautomers (absorption at 238–260 nm, solvent-dependent shifts). NMR in polar solvents (e.g., ethanol) confirms enol dominance, while IR spectroscopy detects carbonyl stretches (∼1700 cm⁻¹). For quantitative analysis, combine with HPLC .

Advanced Research Questions

Q. How does solvent polarity influence the tautomeric equilibrium and spectroscopic properties of this compound?

- Methodological Answer : In polar solvents (e.g., ethanol), the enol form dominates due to hydrogen bonding, evidenced by a 242 nm UV absorption band. In non-polar solvents (e.g., 3-methylpentane), the diketone form prevails (238 nm band). NMR studies in deuterated solvents can quantify enol-keto ratios, with pKa = 4.5 in water affecting ionization in dilute solutions .

Q. What thermodynamic parameters govern the reactivity of this compound in substitution reactions?

- Methodological Answer : The standard reaction enthalpy (ΔrH° = 1395 ± 8.8 kJ/mol) and Gibbs free energy (ΔrG° = 1366 ± 8.4 kJ/mol) indicate high energy barriers for reactions requiring bond cleavage. Computational modeling (e.g., DFT) can predict regioselectivity in alkylation or halogenation reactions. Calorimetric studies validate exothermicity in dimerization pathways .

Properties

IUPAC Name |

cyclopentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGSONSNCYTHPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191911 | |

| Record name | 1,3-Cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige to light purple powder; [Acros Organics MSDS] | |

| Record name | 1,3-Cyclopentanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3859-41-4 | |

| Record name | 1,3-Cyclopentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3859-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclopentanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003859414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3859-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-CYCLOPENTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98107S5K06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.